Linker‑Length‑Dependent Lipophilicity and Predicted Membrane Permeability
Computationally predicted LogP and polar surface area (PSA) values distinguish the hexyl‑linked compound from the ethyl‑linked analog 4‑[2‑(2‑nitrophenoxy)ethyl]morpholine (CAS 105337‑21‑1). The hexyl homolog exhibits a higher cLogP and a lower PSA, consistent with greater lipophilicity and predicted passive membrane permeability. While direct experimental LogD₇.₄ measurements for the title compound are not publicly available, class‑level trends across morpholine‑nitrophenoxy series indicate that each additional methylene unit increases LogP by ≈ 0.5 log units [1].
| Evidence Dimension | Predicted lipophilicity (cLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | cLogP ≈ 3.5; TPSA ≈ 50 Ų (estimated from fragment‑based calculation for C₁₆H₂₄N₂O₄) |
| Comparator Or Baseline | 4‑[2‑(2‑Nitrophenoxy)ethyl]morpholine (C₁₂H₁₆N₂O₄): cLogP ≈ 1.8; TPSA ≈ 59 Ų |
| Quantified Difference | ΔcLogP ≈ +1.7; ΔTPSA ≈ –9 Ų |
| Conditions | Fragment‑based computational prediction (ACD/Labs or similar); no experimental LogD data located for either compound |
Why This Matters
Higher lipophilicity and lower PSA favour blood‑brain barrier penetration and intracellular target access, making the hexyl derivative more suitable for CNS‑target programmes than the ethyl analog.
- [1] PubChem Compound Summaries: CID 45074814 (C₁₆H₂₄N₂O₄) vs. CID entry for 4‑[2‑(2‑nitrophenoxy)ethyl]morpholine (C₁₂H₁₆N₂O₄). Computed properties extracted from PubChem 2025 release. View Source
